(3-(tert-Butylcarbamoyl)phenyl)boronic acid
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Overview
Description
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is an organic compound with the molecular formula C11H16BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butylcarbamoyl group
Mechanism of Action
Target of Action
Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .
Biochemical Pathways
The compound’s role in the suzuki-miyaura cross-coupling reaction suggests it may be involved in the synthesis of various organic compounds .
Pharmacokinetics
The compound’s solubility in methanol suggests it may have some degree of bioavailability.
Result of Action
The primary result of the action of 3-(tert-Butylcarbamoyl)phenyl)boronic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 3-(tert-Butylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored at room temperature in a cool and dark place . Additionally, the Suzuki-Miyaura reaction conditions, such as the presence of a palladium catalyst and an appropriate base, can significantly impact the compound’s action .
Biochemical Analysis
Biochemical Properties
The role of 3-(tert-Butylcarbamoyl)phenylboronic acid in biochemical reactions is not fully understood yet. Boronic acids and their derivatives are known to interact with various enzymes and proteins. For instance, they can form reversible covalent complexes with proteins that have cis-diol groups, such as glycoproteins and nucleic acids .
Molecular Mechanism
The molecular mechanism of action of 3-(tert-Butylcarbamoyl)phenylboronic acid is not well-defined. Boronic acids are known to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis . These reactions involve the formation of carbon-carbon bonds under mild and functional group tolerant conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(tert-Butylcarbamoyl)phenyl)boronic acid typically involves the reaction of 3-bromoaniline with tert-butyl isocyanate to form the corresponding tert-butylcarbamoyl derivative. This intermediate is then subjected to a borylation reaction using a suitable boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often in a solvent like tetrahydrofuran (THF), and requires the use of a base such as potassium carbonate to facilitate the formation of the boronic acid group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving reaction yields and reducing production costs. The use of automated systems for reagent addition and product isolation further enhances the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(3-(tert-Butylcarbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or ethanol).
Oxidation: Hydrogen peroxide, sodium perborate, or other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Biaryl or Styrene Derivatives: From Suzuki-Miyaura coupling.
Phenol Derivatives: From oxidation reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(3-(tert-Butylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(4-tert-Butylphenyl)boronic acid: Similar structure but with the tert-butyl group in the para position.
(3-Trifluoromethyl)phenylboronic acid: Similar structure but with a trifluoromethyl group instead of the tert-butylcarbamoyl group.
Uniqueness
(3-(tert-Butylcarbamoyl)phenyl)boronic acid is unique due to the presence of the tert-butylcarbamoyl group, which imparts distinct reactivity and stability compared to other boronic acids. This makes it particularly useful in applications requiring selective reactivity and stability under various conditions .
Properties
IUPAC Name |
[3-(tert-butylcarbamoyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFLCTFKZXDGGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393994 |
Source
|
Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183158-30-7 |
Source
|
Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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